Quercimeritrin (Standard)

Diabetes Research Enzyme Inhibition Carbohydrate Metabolism

Quercimeritrin (Quercetin-7-O-β-D-glucopyranoside) is a naturally occurring flavonol glycoside with the molecular formula C₂₁H₂₀O₁₂ and a molecular weight of 464.38 g/mol. It consists of the aglycone quercetin, glycosylated at the C-7 position with a single β-D-glucose moiety.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
Cat. No. B15592757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercimeritrin (Standard)
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1
InChIKeyBBFYUPYFXSSMNV-CXWQUDHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Quercimeritrin (Standard) 491-50-9: Baseline Identity and Compound Classification for Research Procurement


Quercimeritrin (Quercetin-7-O-β-D-glucopyranoside) is a naturally occurring flavonol glycoside with the molecular formula C₂₁H₂₀O₁₂ and a molecular weight of 464.38 g/mol . It consists of the aglycone quercetin, glycosylated at the C-7 position with a single β-D-glucose moiety [1]. This specific glycosylation pattern defines its unique chemical and biological properties, distinguishing it from other quercetin glycosides such as rutin (3-O-rutinoside), isoquercitrin (3-O-glucoside), and quercitrin (3-O-rhamnoside). As a reference standard, it is primarily used in analytical chemistry for the identification and quantification of flavonoid compounds in plant extracts and biological samples .

Quercimeritrin Standard Procurement: Why Substituting with Generic Quercetin or Other Glycosides Compromises Assay Specificity and Data Integrity


In-class compounds such as quercetin, rutin, isoquercitrin, and quercitrin cannot be simply interchanged with Quercimeritrin due to fundamentally divergent biological activities and analytical behaviors arising from the precise position and nature of the glycosidic linkage [1]. While these compounds share the quercetin aglycone, the substitution of the glucose moiety at the C-7 position in Quercimeritrin, as opposed to the C-3 position in isoquercitrin or the rutinoside group at C-3 in rutin, profoundly alters enzyme inhibition profiles, antioxidant capacity, and solubility. Consequently, selecting a generic flavonoid without verifying the exact chemical identity may lead to inconsistent experimental results, failed analytical validations, or misinterpretation of pharmacological mechanisms [2]. The following quantitative evidence underscores the specific, non-interchangeable value proposition of Quercimeritrin for scientific selection and procurement.

Quercimeritrin Technical Evidence Guide: Quantifiable Differentiation Against Closest Analogs for Informed Procurement


Superior Selectivity for α-Glucosidase vs. α-Amylase Enables Targeted Postprandial Glucose Modulation

Quercimeritrin was identified as the most selective inhibitor of α-glucosidase among 12 screened flavonoid glycosides [1]. It exhibited an IC50 value of 79.88 µM for α-glucosidase, while its IC50 for α-amylase was greater than 250 µM, demonstrating a selectivity index of >3.1 [1]. In vivo, oral administration of Quercimeritrin (100-200 mg/kg) to db/db mice effectively controlled postprandial blood glucose, achieving an inhibitory effect comparable to acarbose, a clinical standard, but without the gastrointestinal side effects commonly associated with acarbose [1]. This contrasts sharply with many less selective flavonoid glycosides, which often inhibit both enzymes non-specifically.

Diabetes Research Enzyme Inhibition Carbohydrate Metabolism

Predictable In Vivo Anti-Angiogenic Activity Closely Mirrors the Aglycone Quercetin, Diverging from Other Glycosides

In an ex vivo angiogenesis assay using rat aortic rings, the inhibitory effect of Quercimeritrin was determined to be 'almost similar' to that of the aglycone quercetin [1]. This is a critical finding as it demonstrates that the 7-O-glycosylation does not abolish the anti-angiogenic potential. Conversely, the structurally related compound rutin (quercetin-3-O-rutinoside) exhibited no effect in the same assay, while isoquercitrin (quercetin-3-O-glucoside) showed the strongest inhibitory effect [1]. This data establishes a clear hierarchy of activity directly related to the glycosylation site and type, confirming that Quercimeritrin retains a defined and intermediate level of activity compared to its closest analogs.

Angiogenesis Cancer Research Cardiovascular Research

Favorable PreADME Profile: Enhanced Solubility and Skin Permeability Over Kaempferol Glucoside

In silico PreADME profiling comparing Quercimeritrin with Kaempferol-3-O-β-D-glucopyranoside indicated that Quercimeritrin possesses higher aqueous solubility, superior skin permeability, and lower predicted environmental toxicity [1]. These computational predictions provide a key advantage for formulation development in topical or transdermal applications. While both compounds are flavonoid glycosides with tyrosinase inhibitory potential (Quercimeritrin binding affinity: -7.7 kcal/mol; Kaempferol-3-O-β-D-glucopyranoside: -8.4 kcal/mol) [1], the improved physicochemical profile of Quercimeritrin suggests it may be the more developable candidate for dermatological research and product formulation.

Dermatology Drug Delivery Cosmeceuticals

High-Purity Analytical Standard with Traceable w/w Absolute Assay for Robust Quantification

Quercimeritrin is commercially available as a high-purity analytical standard with an HPLC purity of ≥98% and is often provided with a w/w absolute assay . This specification, which accounts for chromatographic purity, water content, residual solvents, and inorganic impurities, is essential for accurate quantitative titration and method validation in HPLC or LC-MS analyses . This level of certification and traceability is a critical differentiator for procurement, as a generic or non-standardized extract would introduce significant variability and uncertainty into quantitative experiments. The compound's established solubility in DMSO (≥150 mg/mL) further facilitates its use in various in vitro assays .

Analytical Chemistry Quality Control Natural Product Research

Quercimeritrin: Priority Research and Industrial Application Scenarios Based on Quantifiable Differentiation


Preclinical Diabetes and Metabolic Syndrome Research

Procure Quercimeritrin for in vitro and in vivo studies focused on carbohydrate digestion and postprandial glycemic control. Its established selective inhibition of α-glucosidase (IC50 79.88 µM) over α-amylase (>250 µM) [1] makes it a valuable tool compound for investigating mechanisms of selective carbohydrate absorption modulation, without the confounding off-target pancreatic effects seen with broader-spectrum inhibitors. The validated in vivo efficacy in reducing postprandial blood glucose in db/db mice at oral doses of 100-200 mg/kg, with efficacy comparable to acarbose but a potentially improved side effect profile, supports its use in advanced metabolic disease models [1].

Angiogenesis and Cancer Biology Assays

Utilize Quercimeritrin in ex vivo and in vitro models of angiogenesis, such as the rat aortic ring assay or HUVEC tube formation assays. Its distinct anti-angiogenic activity, which is 'almost similar' to quercetin [2], provides a well-defined reference point among quercetin glycosides. It is particularly suitable for studies requiring a glycosylated flavonoid with intermediate and reproducible activity, as opposed to the more potent but structurally different isoquercitrin or the completely inactive rutin [2]. This ensures experimental outcomes are attributable to a specific molecular entity, not a variable extract.

Analytical Method Development and Quality Control of Botanicals

Employ Quercimeritrin as a certified reference standard (CRS) with traceable absolute purity (≥98% by HPLC, w/w assay) for the development and validation of HPLC, LC-MS/MS, or HPTLC methods . It is an essential marker compound for the quantitative analysis of Quercimeritrin content in plant species such as Cephalaria gigantea, Carthami flos, and various Artemisia species . Using this specific, high-purity standard ensures the accuracy, precision, and comparability of analytical data across different laboratories and studies, a requirement for regulatory compliance and scientific publication.

Topical Formulation Development for Dermatological Applications

Select Quercimeritrin as a candidate active ingredient or research tool for topical and transdermal formulations. In silico predictions indicate it possesses higher solubility and better skin permeability compared to the analogous flavonoid glycoside, Kaempferol-3-O-β-D-glucopyranoside [3]. While both compounds show potential for tyrosinase inhibition, the favorable predicted PreADME profile of Quercimeritrin suggests a lower barrier to formulation and a higher probability of achieving effective skin penetration, making it a more promising and developable starting point for cosmeceutical or dermatological research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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